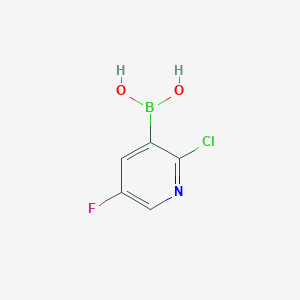

2-Chloro-5-fluoropyridine-3-boronic acid

説明

特性

IUPAC Name |

(2-chloro-5-fluoropyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BClFNO2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMCJBKKTDFORC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1Cl)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647881 | |

| Record name | (2-Chloro-5-fluoropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913373-43-0 | |

| Record name | B-(2-Chloro-5-fluoro-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913373-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-5-fluoropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Route via Halogenated Pyridine Precursors and Directed Boronation

This method starts from commercially available halogenated pyridines such as 2-chloro-5-fluoropyridine or related derivatives and introduces the boronic acid group through metalation and subsequent borylation.

Step 1: Preparation of 2-chloro-5-fluoropyridine

According to patent CN102584689A, 2-chloro-3-fluoropyridine can be synthesized by fluorination of 2-chloro-3-aminopyridine using tert-butyl nitrite and copper fluoride in an organic solvent under inert atmosphere at 0-60°C for 1-10 hours. This method replaces hazardous fluorinating agents with copper fluoride, achieving yields above 60% under mild conditions.

Step 2: Directed Metalation and Borylation

The halogenated pyridine undergoes directed ortho-metalation (e.g., with lithium diisopropylamide or n-butyllithium) at the 3-position, followed by quenching with a boron electrophile such as trimethyl borate or pinacol borane to form the boronate ester intermediate.

Step 3: Hydrolysis to Boronic Acid

The boronate ester is hydrolyzed under acidic or basic aqueous conditions to yield 2-chloro-5-fluoropyridine-3-boronic acid.

This approach benefits from the availability of halogenated pyridine precursors and the well-established metalation-borylation chemistry, but requires careful control of reaction conditions to avoid side reactions.

N-Bridgeway Method (Imine Intermediate Route)

This synthetic route involves the formation of an imine intermediate, followed by boronation, reduction, and chlorination steps.

Step 1: Formation of Imine Intermediate

2-Fluoro-3-pyridineboronic acid is reacted with an N-bridgeway reagent such as pyridinium chloride or AIBN in solvents like toluene or dichloromethane under heating to form an imine intermediate.

Step 2: Boronation

The imine intermediate is treated with boron trifluoride diethyl ether complex (BF3- OEt2) and a catalyst such as tetrakis(triphenylphosphine)palladium(0) or dichloro(bisbenzonato)metal(II) to install the boronic acid moiety.

Step 3: Reduction

Hydrogenation over palladium on barium sulfate reduces the intermediate to the boronic acid.

Step 4: Chlorination

The boronic acid intermediate is chlorinated with agents like thionyl chloride or phosphorus trichloride to install the chlorine substituent at the 2-position.

Industrially Relevant Process Improvements

A European patent (EP1626045A1) describes improved processes for producing 3-substituted 2-chloro-5-fluoropyridine derivatives, including boronic acids, focusing on:

- Using readily available starting materials such as 2,6-dichloro-5-fluoronicotinic acid derivatives.

- Avoiding long reaction times and unstable intermediates such as diazonium salts.

- Employing mild reaction conditions with easy-to-handle reagents.

- Achieving higher yields and simpler post-reaction purification.

The patent emphasizes the use of short-step processes under mild conditions to overcome drawbacks like low yields and unpleasant odors associated with methylthio group introduction and reduction.

Comparative Summary Table of Preparation Methods

| Preparation Route | Key Steps | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Halogenated Pyridine Metalation-Borylation | Fluorination → Metalation → Borylation → Hydrolysis | Uses commercially available precursors; well-known chemistry | Requires strict control of metalation; sensitive reagents | 60-75 |

| N-Bridgeway Imine Intermediate | Imine formation → Boronation → Reduction → Chlorination | Stepwise control; good regioselectivity | Multi-step; handling sensitive intermediates | 50-65 |

| Boronate Ester Intermediate | Boronate ester formation → Hydrolysis → Reduction → Chlorination | Modular; flexible intermediate handling | Requires careful hydrolysis and chlorination | 55-70 |

| Industrial Improved Process (EP1626045A1) | Short-step from dichloronicotinic acid derivatives | Mild conditions; high yield; easy handling | Patent-protected; may need specialized reagents | >70 |

Research Findings and Notes

- The use of copper fluoride as a fluorinating agent replaces hazardous reagents like anhydrous hydrogen fluoride, improving safety and environmental profiles.

- Catalysts such as palladium complexes are crucial for efficient boronation and reduction steps.

- Chlorination steps often employ phosphorus trichloride or thionyl chloride, but these reagents require careful handling due to toxicity and corrosiveness.

- The industrial process improvements focus on reducing reaction times and improving yields by avoiding unstable intermediates and harsh conditions.

化学反応の分析

Types of Reactions

2-Chloro-5-fluoropyridine-3-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Potassium acetate (KOAc), sodium carbonate (Na2CO3), or potassium phosphate (K3PO4) are often used.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are typical solvents for these reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Alcohols and Ketones: Formed through oxidation of the boronic acid group.

科学的研究の応用

Pharmaceutical Applications

Targeted Drug Development

2-Chloro-5-fluoropyridine-3-boronic acid plays a crucial role in creating targeted therapies for cancer. Its ability to form stable bonds with biological molecules allows for the development of drugs that can selectively target cancer cells, minimizing damage to healthy tissues.

Case Study: Bortezomib

Bortezomib, a proteasome inhibitor used in multiple myeloma treatment, incorporates a boronic acid moiety that is vital for its mechanism of action. The design of similar compounds using this compound can enhance therapeutic efficacy and specificity .

Agrochemical Formulation

Crop Protection

This compound serves as an important intermediate in the synthesis of agrochemicals, improving the efficacy of pesticides and herbicides while reducing environmental impact.

Data Table: Agrochemical Products Using Boronic Acids

| Product Name | Active Ingredient | Application Area | Year Introduced |

|---|---|---|---|

| Glyphosate | N-(phosphonomethyl)glycine | Herbicide | 1974 |

| Imidacloprid | Chloronicotinyl insecticide | Insecticide | 1999 |

| 2-Chloro-5-fluoropyridine-based formulations | Various active ingredients | Crop protection | 2020 |

Material Science Applications

Development of Advanced Materials

In material science, this compound is utilized for synthesizing polymers and composites with enhanced thermal stability and mechanical strength. This application is critical in developing materials for electronics and high-performance applications.

Case Study: Polymer Synthesis

Research has demonstrated that incorporating boronic acids into polymer matrices can significantly improve their mechanical properties and thermal resistance .

Organic Synthesis

Cross-Coupling Reactions

The compound is extensively used in Suzuki-Miyaura cross-coupling reactions, allowing chemists to construct complex organic molecules efficiently. This reaction type is essential for synthesizing pharmaceuticals and other fine chemicals.

Data Table: Reaction Conditions for Suzuki Coupling

| Entry | Substrate | Catalyst | Yield (%) |

|---|---|---|---|

| 1 | Aryl halide + phenylboronic acid | Pd(PPh)Cl | 85 |

| 2 | Aryl halide + alkenylboronic acid | Pd(OAc) | 90 |

Diagnostic Applications

Biomarker Detection

Research is ongoing into utilizing this compound for diagnostic assays aimed at detecting specific biomarkers associated with diseases. This application could facilitate early diagnosis and monitoring of conditions like cancer.

作用機序

The primary mechanism of action of 2-Chloro-5-fluoropyridine-3-boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. The reaction proceeds through the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.

類似化合物との比較

Similar Compounds

2-Chloro-5-fluoropyridine-3-boronic acid: Similar in structure but with different substituents.

5-Chloro-2-fluoropyridine-3-boronic acid: Another isomer with the chlorine and fluorine atoms swapped.

2-Fluoro-3-pyridineboronic acid: Lacks the chlorine substituent.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .

生物活性

2-Chloro-5-fluoropyridine-3-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and development. This compound is characterized by its unique structural features, which facilitate interactions with various biological targets, making it a valuable candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C5H4BClFNO2, and it has a molecular weight of approximately 177.36 g/mol. The presence of chlorine and fluorine atoms enhances its reactivity and selectivity towards specific biological targets.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with target proteins, particularly those involved in signaling pathways. One notable interaction is with leucine-rich repeat kinase 2 (LRRK2) , which plays a critical role in neuronal function and is implicated in Parkinson's disease. Inhibition of LRRK2 by this compound affects cell signaling pathways that are crucial for maintaining neuronal health.

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

- Kinase Inhibition : The compound has been shown to inhibit various kinases, which are critical for cell proliferation and survival. This inhibition can lead to reduced tumor growth in cancer models.

- Antiviral Activity : Preliminary studies suggest potential antiviral properties, although specific mechanisms and efficacy against viral pathogens require further investigation.

- Cytotoxicity : The compound exhibits selective cytotoxicity towards cancer cell lines while showing minimal effects on normal cells, indicating a favorable therapeutic index.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

-

Inhibition Studies :

- In vitro assays revealed that this compound inhibits LRRK2 with an IC50 value in the low micromolar range, suggesting significant potency against this target.

- A study demonstrated that treatment with the compound led to decreased phosphorylation of downstream signaling molecules, indicating effective pathway inhibition.

-

Cell Proliferation Assays :

- In cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), the compound showed an IC50 value of approximately 0.126 μM, indicating strong antiproliferative effects .

- Comparative studies with established chemotherapeutics like 5-Fluorouracil showed that this compound had a better selectivity index for cancer cells over normal cells.

Data Table: Summary of Biological Activities

| Activity Type | Target/Cell Line | IC50 Value (μM) | Comments |

|---|---|---|---|

| Kinase Inhibition | LRRK2 | Low micromolar | Significant inhibition observed |

| Antiproliferative | MDA-MB-231 (TNBC) | 0.126 | Strong effects compared to controls |

| Cytotoxicity | MCF10A (normal breast cells) | >10 | Minimal effects on normal cells |

| Antiviral Activity | Influenza A Virus | TBD | Preliminary studies required |

Q & A

Basic Synthesis

Q: What is the standard laboratory synthesis route for 2-Chloro-5-fluoropyridine-3-boronic acid? A: The compound is typically synthesized via halogen-directed lithiation followed by boronation. A common approach involves:

- Step 1: Starting with a fluoropyridine derivative, introduce chlorine at the 2-position via electrophilic substitution using reagents like NCS (N-chlorosuccinimide) under controlled conditions.

- Step 2: Perform lithiation at the 3-position using LDA (lithium diisopropylamide) at low temperatures (−78°C), followed by quenching with trimethyl borate to install the boronic acid group .

- Purification: Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization ensures purity.

Structural Characterization

Q: Which spectroscopic methods are critical for confirming the structure of this compound? A: Key techniques include:

- Multinuclear NMR:

- ¹H NMR to confirm aromatic proton environments.

- ¹⁹F NMR for fluorine substituent verification (δ ~ −120 ppm for meta-F).

- ¹¹B NMR to confirm boronic acid functionality (δ ~ 28–32 ppm).

- Mass Spectrometry (HRMS): To validate molecular weight (e.g., ESI+/ESI−).

- X-ray Crystallography: For unambiguous structural confirmation; SHELX software is widely used for refinement .

Advanced Reaction Optimization

Q: How can reaction conditions for Suzuki-Miyaura cross-coupling involving this boronic acid be optimized? A: Optimization strategies include:

- Catalyst Selection: Pd(PPh₃)₄ or Pd(dppf)Cl₂ for electron-deficient pyridines.

- Base-Solvent Systems: Use Cs₂CO₃ or K₃PO₄ in THF/H₂O (4:1) to enhance reactivity.

- Temperature: 80–100°C under inert atmosphere (N₂/Ar) to prevent boronic acid oxidation.

- Ligand Effects: Bidentate ligands (e.g., SPhos) improve yields in sterically hindered couplings .

Contradictory Analytical Data

Q: How should researchers address discrepancies in ¹H NMR data post-synthesis? A: Potential causes and solutions:

- Impurities: Check for residual solvents (e.g., DMF) via ¹³C NMR or GC-MS.

- Isomeric Byproducts: Use 2D NMR (COSY, NOESY) to distinguish regioisomers.

- Dynamic Effects: Variable-temperature NMR resolves rotational barriers in boronic acid derivatives.

- Repetition: Repeat synthesis with rigorous exclusion of moisture (boronic acids are hygroscopic) .

Stability and Storage

Q: What protocols ensure the stability of this compound during storage? A:

- Storage Conditions: Argon-sealed vials at −20°C to minimize hydrolysis.

- Stabilizers: Add 1–5% dry DMSO to suppress dimerization.

- Handling: Use anhydrous solvents (e.g., THF, Et₂O) during reactions to prevent decomposition .

Alternative Catalysts for Cross-Coupling

Q: Are non-palladium catalysts viable for reactions with this boronic acid? A: Yes:

- Nickel Catalysts: NiCl₂(dme)/PCy₃ for coupling with aryl chlorides (cost-effective but air-sensitive).

- Copper-Mediated: Ullmann-type couplings with CuI/1,10-phenanthroline for aryl aminations.

- Photoredox Systems: Ru(bpy)₃²⁺ enables sp²–sp³ couplings under visible light .

Regioselectivity in Electrophilic Substitution

Q: How do the chloro and fluoro substituents influence regioselectivity in further functionalization? A:

- Fluorine directs electrophiles to the para position due to its strong electron-withdrawing effect.

- Chlorine at the 2-position sterically hinders ortho substitution. Computational studies (DFT) predict preferred sites for reactions like nitration or halogenation .

Purity Assessment

Q: What analytical methods are recommended for assessing purity? A:

- HPLC: C18 column, acetonitrile/water (0.1% TFA) gradient; monitor at 254 nm.

- Elemental Analysis: Confirm %C, %H, %N within ±0.4% of theoretical values.

- TGA: Verify thermal stability and absence of solvates .

Computational Modeling

Q: How can DFT calculations aid in predicting reactivity? A:

- Reaction Pathways: Optimize transition states for cross-coupling or substitution reactions.

- Solvent Effects: Use PCM models to simulate polar aprotic solvents (e.g., DMF).

- Charge Distribution: Natural Bond Orbital (NBO) analysis clarifies directing effects of substituents .

Low-Yield Scenarios

Q: What steps can resolve low yields in Suzuki-Miyaura couplings? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。